Sitagliptin Impurity 141 is a significant impurity associated with the pharmaceutical compound sitagliptin, which is primarily used in the treatment of type 2 diabetes. Understanding the characteristics and implications of this impurity is crucial for quality control in pharmaceutical manufacturing.
Sitagliptin Impurity 141 can be derived from various synthetic routes during the production of sitagliptin. It is essential to monitor such impurities to ensure the safety and efficacy of the final pharmaceutical product.
Sitagliptin Impurity 141 falls under the category of organic impurities, which may include starting materials, reagents, intermediates, degradation products, by-products, and side products that can affect the quality of active pharmaceutical ingredients.
The synthesis of Sitagliptin Impurity 141 typically involves several chemical reactions. A notable method includes using 2,4,5-trifluorophenylacetic acid as a starting material. The synthesis process generally comprises:
Sitagliptin Impurity 141 has a complex molecular structure characterized by multiple functional groups that influence its properties and behavior in biological systems. The structural formula includes:
The molecular weight and specific structural features are critical for identifying and quantifying this impurity during analytical testing.
Sitagliptin Impurity 141 can undergo several chemical transformations that may alter its structure and properties:
Understanding these reactions helps in developing stability-indicating methods for quality control purposes.
While Sitagliptin Impurity 141 itself does not have a therapeutic action, its presence can influence the pharmacokinetics of sitagliptin. Sitagliptin acts as a dipeptidyl peptidase IV inhibitor, enhancing incretin levels which help lower blood glucose levels.
The mechanism involves inhibiting the enzyme that breaks down incretin hormones, thus prolonging their action in regulating glucose metabolism.
Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify this impurity in pharmaceutical preparations, ensuring compliance with regulatory standards .
Sitagliptin Impurity 141 serves primarily as a reference standard in analytical chemistry for quality control purposes during sitagliptin production. It aids in:
Sitagliptin Impurity 141 (NTTP, Nitroso-STG-19) is a nitrosamine drug substance-related impurity (NDSRI) generated during the synthesis or storage of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes mellitus (T2DM). Nitrosamines like NTTP arise from the reaction of secondary or tertiary amines with nitrosating agents (e.g., residual nitrites in excipients or acidic conditions) [2] [8]. Their significance stems from structural alerts for mutagenicity and carcinogenicity, necessitating strict control in active pharmaceutical ingredients (APIs). In sitagliptin’s case, NTTP formation is linked to the degradation of the triazolopiperazine backbone or interactions with nitrite-contaminated reagents [2] [7]. The presence of such impurities—even at trace levels—compromises API quality and patient safety due to potential DNA alkylation and carcinogenic risks [1].
Regulatory agencies classify nitrosamines as "cohort of concern" impurities, mandating limits based on compound-specific carcinogenicity data. NTTP exemplifies this rigor: The FDA established an acceptable intake (AI) of 37 ng/day and a temporary limit of 246.7 ng/day during supply shortages, reflecting risk-based flexibility [8]. This aligns with the International Council for Harmonisation (ICH) M7(R1) guidelines, which require mutagenic impurities to be controlled at thresholds of concern (e.g., 1.5 µg/day for compounds with known carcinogenicity) [2]. For antidiabetic drugs like sitagliptin, impurity profiling is critical due to:
Table 1: Regulatory Limits for Select Nitrosamine Impurities [2] [8]
| Nitrosamine | Source | Potency Category | AI Limit (ng/day) |
|---|---|---|---|
| NTTP (Sitagliptin Impurity 141) | Sitagliptin APIs | Under review | 37 (Temporary: 246.7) |
| N-Nitroso-norquetiapine | Quetiapine | 3 | 400 |
| N-Nitroso-benzathine | Penicillin G Benzathine | 1 | 26.5 |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5